Ethyl 2-(bromomethyl)-4-chlorobenzoate
Description
Properties
CAS No. |
15365-28-3 |
|---|---|
Molecular Formula |
C10H10BrClO2 |
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-4-chlorobenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
MYTAWRJDMYPNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)CBr |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
Ethyl 2-(bromomethyl)-4-chlorobenzoate serves as a versatile intermediate in organic synthesis. Its halogen substituents allow for:
- Nucleophilic Substitution Reactions: The bromomethyl and chlorobenzene groups can be replaced by nucleophiles, leading to the formation of new compounds.
- Formation of Complex Organic Molecules: It is utilized in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various transformations.
Medicinal Chemistry Applications
This compound has been investigated for its interactions with biological molecules, particularly its potential as a pharmacological agent. Compounds containing bromomethyl groups are known to alkylate nucleophiles in biological systems, which can lead to cellular effects that influence pharmacokinetics, including absorption and distribution within biological systems.
- Antimicrobial Properties:
- A study demonstrated significant antimicrobial activity against pathogens like Cytospora mandshurica and Coniella diplodiella, with inhibition zones measuring up to 20 mm.
- Therapeutic Potential:
- Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities, making it a candidate for further pharmacological development.
Agricultural Applications
The compound has also been explored for its herbicidal properties. Research indicates that this compound effectively reduces weed biomass without adversely affecting crop yields. Its mechanism may involve interference with plant growth regulators, making it valuable in agricultural settings.
Summary of Findings
This compound is a compound of considerable interest due to its diverse applications in organic synthesis, medicinal chemistry, and agriculture. Its unique structural features allow it to participate in various chemical reactions and biological interactions, making it a versatile intermediate for developing new compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Ethyl Benzoates
Ethyl 4-Chlorobenzoate
- Molecular Formula : C₉H₉ClO₂
- Key Features : Lacks the bromomethyl group but retains the 4-chloro substituent.
- Applications : Widely used as a building block in polymer chemistry and agrochemicals. The absence of bromomethyl limits its utility in alkylation reactions compared to the target compound .
Ethyl 4-Bromo-2-Chlorobenzoate (CAS: 76008-74-7)
- Molecular Formula : C₉H₇BrClO₂
- Key Features : Contains bromine and chlorine at the 4- and 2-positions, respectively.
- Applications : Similar to the target compound in Suzuki-Miyaura cross-coupling reactions. However, the bromine atom at the 4-position (vs. bromomethyl at 2-position) directs reactivity toward aryl-boron bond formation rather than alkylation .
Ethyl 4-Fluorobenzoate
- Molecular Formula : C₉H₉FO₂
- Key Features : Fluorine’s strong electron-withdrawing effect enhances ester stability but reduces electrophilicity at the ring.
- Applications : Primarily used in materials science for fluorinated polymers. Less reactive in substitution reactions compared to bromine/chlorine analogues .
Ethyl Benzoates with Bromomethyl Groups
Ethyl α-(Bromomethyl)Acrylate
- Molecular Formula : C₆H₉BrO₂
- Key Features: A non-aromatic compound with a bromomethyl group adjacent to an acrylate ester.
- Applications : Used in Reformatsky-type reactions to synthesize α-methylene lactones with cytotoxic properties. Unlike the target compound, its reactivity is dominated by the conjugated alkene system .
Amino-Substituted Ethyl Benzoates
2-(Diethylamino)Ethyl 4-Chlorobenzoate
- Molecular Formula: C₁₂H₁₆ClNO₂
- Key Features: Incorporates a diethylamino group at the 2-position instead of bromomethyl.
- Applications: Potential use in drug delivery systems due to the amino group’s solubility-enhancing properties.
Ethyl Benzoates with Heterocyclic Substituents
Ethyl 4-Cyano-3-Hydroxy-5-(Methylsulfonyl)Thiophene-2-Carboxylate
Research Findings and Reactivity Insights
- Nucleophilic Substitution : The bromomethyl group in Ethyl 2-(bromomethyl)-4-chlorobenzoate facilitates SN2 reactions, making it superior to chloro- or fluoro-substituted analogues in alkylation pathways .
- Cross-Coupling Utility : Unlike Ethyl 4-bromo-2-chlorobenzoate, which participates in aryl-boron coupling, the target compound’s bromomethyl group is more suited for introducing methylene bridges in complex molecules .
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the completeness of the synthesis reaction for Ethyl 2-(bromomethyl)-4-chlorobenzoate?
- Methodological Answer: Thin-layer chromatography (TLC) using a 2:1 chloroform-ethyl acetate eluent system is effective for monitoring reaction progress. The disappearance of the starting material’s Rf spot indicates completion. Purity can be verified using multiple eluents (e.g., hexane-ethyl acetate 4:1, hexane-ethanol 4:1) to confirm a single spot .
Q. How should researchers safely handle and store this compound?
- Methodological Answer: Follow OSHA and REACH guidelines: wear PPE, avoid skin/eye contact, and store in a locked, ventilated area. Waste must be segregated and disposed of via certified hazardous waste management services to mitigate environmental risks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, focusing on bromomethyl (δ ~4.3–4.5 ppm) and chlorobenzoate (δ ~7.5–8.0 ppm) signals. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±1 ppm) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the molecular conformation of brominated/chlorinated benzoate derivatives?
- Methodological Answer: Single-crystal X-ray diffraction studies reveal bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate (CCDC deposition number: E67, o1723) shows planar aromatic rings and halogen bonding critical for photolytic reactivity .
Q. What mechanistic insights govern the photolytic behavior of this compound in synthetic chemistry?
- Methodological Answer: Photolysis under UV light induces homolytic cleavage of the C-Br bond, generating a benzyl radical. This intermediate can participate in cycloaddition or coupling reactions, enabling the synthesis of heterocycles like oxazoles or imidazoles. Solvent polarity and wavelength (e.g., 254 nm vs. 365 nm) influence reaction pathways .
Q. How can computational docking predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer: Density functional theory (DFT) calculations optimize the molecule’s geometry, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzyme active sites (e.g., cyclooxygenase-2). Focus on bromomethyl’s electrophilicity and steric interactions with catalytic residues .
Q. What strategies resolve contradictions in reaction yields during the synthesis of halogenated benzoate esters?
- Methodological Answer: Systematic screening of reaction conditions (temperature, catalyst loading) and impurity profiling via LC-MS can identify side reactions (e.g., hydrolysis of the ester group). For example, lower yields may stem from bromide displacement by nucleophiles (e.g., ethanol), requiring inert atmospheres or anhydrous solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
